molecular formula C10H12FNO2 B1604175 3-Amino-2-(2-fluorobenzyl)propanoic acid CAS No. 910443-81-1

3-Amino-2-(2-fluorobenzyl)propanoic acid

Cat. No. B1604175
M. Wt: 197.21 g/mol
InChI Key: WZCLOOIHOICGMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-2-(2-fluorobenzyl)propanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 3-Amino-2-(2-fluorobenzyl)propanoic acid are as follows: Melting Point: 256.46° C, Boiling Point: 331.5° C at 760 mmHg, Density: 1.2 g/cm 3, and Refractive Index: n 20D 1.53 .

Scientific Research Applications

Theoretical and Experimental Analyses

3-Amino-2-(2-fluorobenzyl)propanoic acid and its derivatives are subjects of both theoretical and experimental scientific research, with applications ranging from material science to medicinal chemistry.

  • Synthesis and Structure Analysis : The compound, derived through reactions involving 4-fluorobenzaldehyde and α-alanine, has been synthesized and analyzed for its structural properties using methods such as 1H NMR, FTIR, and Raman spectroscopy. These studies provide insights into the ground-state geometries and vibrational wavenumbers, demonstrating the compound's potential in various chemical applications (Ruan Min, 2008).

  • Anticancer Activity : Research has also focused on evaluating the anticancer activities of such compounds. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid showed promising results against the Hela cell line, indicating potential therapeutic applications in cancer treatment (Min Ruan, Y. Ye, Yuan-Zhi Song, Qiongyao Zhang, Yueping Zhao, 2009).

  • Biochemical Incorporation : The selective incorporation of fluorophores into proteins using genetically encoded amino acids, such as 3-Amino-2-(2-fluorobenzyl)propanoic acid derivatives, enables detailed studies of protein dynamics and interactions. This technique has broad implications for understanding protein function in vivo and in vitro (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, P. Schultz, 2006).

  • Corrosion Inhibition : In the field of materials science, derivatives of 3-Amino-2-(2-fluorobenzyl)propanoic acid have been studied as corrosion inhibitors for metals, showcasing their utility in protecting industrial materials from degradation (N. Gupta, M. Quraishi, C. Verma, A. Mukherjee, 2016).

  • Chemical Synthesis and Drug Development : The compound's derivatives play a crucial role in synthesizing complex molecules, such as in the enantioselective preparation of amino acids and peptides, which are fundamental to drug development and synthetic chemistry (T. Yoshinari, F. Gessier, C. Noti, A. Beck, D. Seebach, 2011).

  • Fluorinated Compounds in Medical Imaging : The development of fluorine-containing compounds for use in positron emission tomography (PET) imaging showcases the importance of such molecules in diagnostic medicine, providing insights into disease mechanisms and therapy outcomes (F. Wagner, J. Ermert, H. Coenen, 2009).

properties

IUPAC Name

2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCLOOIHOICGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640584
Record name 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(2-fluorobenzyl)propanoic acid

CAS RN

910443-81-1
Record name 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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